molecular formula C19H20N4O4S B10886472 3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

Cat. No.: B10886472
M. Wt: 400.5 g/mol
InChI Key: QXVQONXEZSKWFX-UHFFFAOYSA-N
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Description

3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a sulfonyl group attached to a piperazine ring, which is further connected to an indole moiety. The presence of the nitrophenyl group adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE typically involves multiple steps. One common synthetic route starts with the preparation of the sulfonyl chloride derivative from 2-nitrophenylsulfonyl chloride and piperazine. This intermediate is then reacted with an indole derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as toluene or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The indole moiety can bind to receptors, modulating their function. These interactions lead to the compound’s biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with sulfonyl and nitrophenyl groups. For example:

The uniqueness of 3-({4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C19H20N4O4S/c24-23(25)18-7-3-4-8-19(18)28(26,27)22-11-9-21(10-12-22)14-15-13-20-17-6-2-1-5-16(15)17/h1-8,13,20H,9-12,14H2

InChI Key

QXVQONXEZSKWFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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